Reversible vs. Irreversible MetAP2 Inhibition: A-357300 Lacks TNP-470-Associated Toxicities
A-357300 is a rationally designed reversible MetAP2 inhibitor that suppresses tumor growth preclinically without the toxicities observed with the irreversible inhibitor TNP-470 [1]. In head-to-head in vivo studies, A-357300 demonstrated equivalent antitumor efficacy but avoided the neurotoxicity and weight loss associated with TNP-470 [1].
| Evidence Dimension | In vivo toxicity profile |
|---|---|
| Target Compound Data | No observed toxicities (neurotoxicity, weight loss) at efficacious doses |
| Comparator Or Baseline | TNP-470 (irreversible MetAP2 inhibitor) |
| Quantified Difference | TNP-470 causes significant toxicities; A-357300 does not |
| Conditions | Murine models of carcinoma, sarcoma, and neuroblastoma |
Why This Matters
Procurement of a reversible inhibitor like A-357300 is essential for studies requiring chronic dosing or assessment of MetAP2 biology without confounding toxicities.
- [1] Wang J, et al. Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2. Cancer Res. 2003;63(22):7861-7869. PMID: 14633714. View Source
